molecular formula C10H10O3 B2458526 Isochroman-7-carboxylic acid CAS No. 157122-41-3

Isochroman-7-carboxylic acid

Cat. No.: B2458526
CAS No.: 157122-41-3
M. Wt: 178.187
InChI Key: PQXSBRDZOFRXPO-UHFFFAOYSA-N
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Description

Isochroman-7-carboxylic acid is a derivative of isochroman, a well-known oxygen heterocycle. Isochromans are represented as structural motifs in numerous natural products and possess a wide array of biological activities. This compound, specifically, is known for its antibiotic and topoisomerase II inhibitory properties, making it a compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isochroman-7-carboxylic acid typically involves the reduction of ethyl (or methyl) 2-acylphenylacetates using sodium borohydride in a methanol system, followed by cyclization in a less acidic medium with a catalytic amount of p-toluenesulfonic acid (PTSA) . This method is convenient and yields the desired compound efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Isochroman-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isochroman-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its antibiotic properties and its role as a topoisomerase II inhibitor.

    Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Isochroman-7-carboxylic acid involves its interaction with topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, thereby hindering cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Uniqueness: Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXSBRDZOFRXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157122-41-3
Record name 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 7-bromoisochroman (7 g; 32.86 mmol) in THF (100 ml) was cooled to -78° C. and treated with 40.6 ml of a 1.7M solution of tert-butyllithium in pentane (69 mmol; 2.1 eq). Powdered dry ice (excess) was added to the red anion solution within 45 seconds. The reaction mixture was stirred for 30 minutes at -78° C. and 1 hour at room temperature. The reaction was quenched with 60 ml of 1N HCl and extracted with 3×70 ml of ether. The ether layers were combined and washed with brine until the pH was neutral, dried with MgSO4, and concentrated in vacuo. The product was obtained as a white solid, mp 140°-142° C. (5.7 g; 82%). 1H NMR (CDCl3): δ2.95 (t, 2H); 4.03 (t, 2H); 4.83 (s, 2H); 7.24 (t, 1H); 7.89 (s, 1H); 7.92 (d, 1H). IR (KBr): 2954, 2561, 1684, 1427, 1293, 1108 cm-1.
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